molecular formula C18H13NO B8653413 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE CAS No. 192213-94-8

2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE

Cat. No.: B8653413
CAS No.: 192213-94-8
M. Wt: 259.3 g/mol
InChI Key: HIHYIOZMUMCIQD-UHFFFAOYSA-N
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Description

2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is a chemical compound with the molecular formula C18H13NO It is known for its unique structure, which combines a naphthalene ring with a phenoxy group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE typically involves the reaction of 4-bromonaphthalene with phenol in the presence of a base to form 4-phenoxynaphthalene. This intermediate is then subjected to a cyanomethylation reaction using acetonitrile and a suitable catalyst, such as a transition metal complex, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE involves its interaction with molecular targets through its functional groups. The phenoxy and acetonitrile moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (4-Phenoxynaphthalen-1-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    (4-Phenoxynaphthalen-1-yl)amine: Contains an amine group instead of a nitrile group.

    (4-Phenoxynaphthalen-1-yl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.

Uniqueness: 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is unique due to its combination of a naphthalene ring, phenoxy group, and acetonitrile moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

192213-94-8

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-(4-phenoxynaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C18H13NO/c19-13-12-14-10-11-18(17-9-5-4-8-16(14)17)20-15-6-2-1-3-7-15/h1-11H,12H2

InChI Key

HIHYIOZMUMCIQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanide (3.7 g; 75 mMol) was dissolved in DMSO (50 mL, dried over molecular sieves). The mixture was heated in an oil bath maintained at 50° C., and 15.7 g (50 mMol) of 1-bromomethyl-4-phenoxynaphthalene, prepared as described above, in 75 mL of DMSO was added dropwise. After addition was complete, stirring was continued for 0.5 hours. The temperature was raised to 70° C., and stirring was continued for 1.0 hour. The oil bath was turned off, and the stirring was continued overnight. The mixture was poured onto ice, and extracted with ether. The combined organic extractions were washed with brine and dried over magnesium sulfate. The product was obtained as a white, crystalline solid (6.24 g; 49% yield). mass 259. A sample was purified for analysis by medium pressure chromatography on silica gel, eluting with ethyl acetate:hexane/1:9.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-bromomethyl-4-phenoxynaphthalene
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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